molecular formula C16H14N6O B12551825 2-Methyl-5-{[(E)-phenyldiazenyl](2-phenylhydrazinylidene)methyl}-1,3,4-oxadiazole CAS No. 164023-97-6

2-Methyl-5-{[(E)-phenyldiazenyl](2-phenylhydrazinylidene)methyl}-1,3,4-oxadiazole

Cat. No.: B12551825
CAS No.: 164023-97-6
M. Wt: 306.32 g/mol
InChI Key: POHIKBLBOAQDJA-UHFFFAOYSA-N
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Description

2-Methyl-5-{(E)-phenyldiazenylmethyl}-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-{(E)-phenyldiazenylmethyl}-1,3,4-oxadiazole typically involves the reaction of hydrazides with aldehydes or ketones, followed by cyclization. One common method involves the reaction of an acylhydrazide with an aldehyde under acidic conditions to form the corresponding hydrazone. This intermediate then undergoes cyclization in the presence of a dehydrating agent to form the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-{(E)-phenyldiazenylmethyl}-1,3,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazines or amines .

Scientific Research Applications

2-Methyl-5-{(E)-phenyldiazenylmethyl}-1,3,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5-{(E)-phenyldiazenylmethyl}-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes in pathogens. The exact pathways and targets can vary depending on the specific application and the organism being targeted .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: Another oxadiazole isomer with different substitution patterns.

    1,3,4-Thiadiazole: A similar heterocyclic compound with sulfur instead of oxygen in the ring.

    2-Phenyl-5-methyl-2H-1,2,3-triazole: A triazole compound with similar structural features

Uniqueness

2-Methyl-5-{(E)-phenyldiazenylmethyl}-1,3,4-oxadiazole is unique due to its specific substitution pattern and the presence of both phenyl and hydrazinylidene groups.

Properties

CAS No.

164023-97-6

Molecular Formula

C16H14N6O

Molecular Weight

306.32 g/mol

IUPAC Name

N'-anilino-5-methyl-N-phenylimino-1,3,4-oxadiazole-2-carboximidamide

InChI

InChI=1S/C16H14N6O/c1-12-17-22-16(23-12)15(20-18-13-8-4-2-5-9-13)21-19-14-10-6-3-7-11-14/h2-11,18H,1H3

InChI Key

POHIKBLBOAQDJA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C(=NNC2=CC=CC=C2)N=NC3=CC=CC=C3

Origin of Product

United States

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